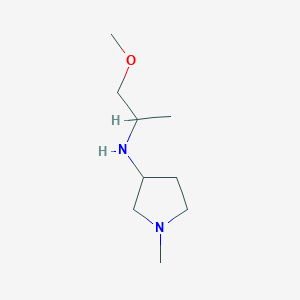

N-(1-methoxypropan-2-yl)-1-methylpyrrolidin-3-amine

Description

Properties

Molecular Formula |

C9H20N2O |

|---|---|

Molecular Weight |

172.27 g/mol |

IUPAC Name |

N-(1-methoxypropan-2-yl)-1-methylpyrrolidin-3-amine |

InChI |

InChI=1S/C9H20N2O/c1-8(7-12-3)10-9-4-5-11(2)6-9/h8-10H,4-7H2,1-3H3 |

InChI Key |

RKHWPPXWWCEFFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC)NC1CCN(C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methoxypropan-2-yl)-1-methylpyrrolidin-3-amine typically involves the reaction of 1-methylpyrrolidin-3-amine with 1-methoxypropan-2-yl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, advanced purification techniques such as crystallization and distillation are employed to achieve high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-methoxypropan-2-yl)-1-methylpyrrolidin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of N-(1-methoxypropan-2-yl)-1-methylpyrrolidin-3-one.

Reduction: Formation of this compound derivatives.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

N-(1-methoxypropan-2-yl)-1-methylpyrrolidin-3-amine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Mechanism of Action

The mechanism of action of N-(1-methoxypropan-2-yl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. Additionally, it can inhibit or activate enzymes involved in metabolic pathways, leading to various physiological effects .

Comparison with Similar Compounds

N-(1-Methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-amine

Molecular Formula: C₁₃H₂₇NO Molecular Weight: 213.36 g/mol

- Structural Differences : Replaces the pyrrolidine ring with a cyclohexane core, featuring three methyl substituents.

- Key Implications: Lipophilicity: The cyclohexane ring increases hydrophobicity compared to pyrrolidine, likely reducing aqueous solubility. Applications: Primarily explored in agrochemical research due to its bulky, lipophilic profile .

N-Methyl-3-pyrrolidin-1-ylpropan-1-amine

Molecular Formula : C₈H₁₈N₂

Molecular Weight : 142.25 g/mol

- Structural Differences : Lacks the methoxy group; features a pyrrolidine substituent on a propane chain.

- Key Implications :

Metolachlor (Structural Fragment: N-(1-Methoxypropan-2-yl)acetamide)

Molecular Formula: C₁₅H₂₂ClNO₂ Molecular Weight: 283.80 g/mol

- Structural Differences : Acetamide functional group instead of an amine; part of a larger chloroacetamide herbicide.

- Key Implications :

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

Molecular Formula : C₁₁H₁₃N₅

Molecular Weight : 215.26 g/mol

- Structural Differences : Pyrazole and pyridine aromatic systems replace pyrrolidine.

- Key Implications :

- Planarity : Aromatic rings enable π-π stacking interactions, useful in drug design for target binding.

- Electronic Effects : Pyridine’s electron-withdrawing nature contrasts with pyrrolidine’s electron-donating properties.

Data Table: Comparative Analysis

Research Findings and Implications

- Pyrrolidine vs. In contrast, the cyclohexane analog’s hydrophobicity suits membrane penetration in agrochemicals .

- Methoxy Group Impact : The methoxy substituent in the target compound and metolachlor enhances solubility and bioavailability, though the acetamide in metolachlor shifts its application to herbicidal activity .

- Aromatic vs. Saturated Systems : Aromatic analogs (e.g., pyrazole-pyridine derivatives) exhibit stronger π-π interactions, favoring use in kinase inhibitors or antimicrobial agents, whereas saturated amines like the target compound may target G-protein-coupled receptors .

Biological Activity

N-(1-methoxypropan-2-yl)-1-methylpyrrolidin-3-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a methoxypropan-2-yl group. This unique structure contributes to its biological properties and interactions with various biomolecules.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing their activity.

- Enzyme Interaction : It can inhibit or activate enzymes involved in metabolic pathways, leading to various physiological effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, particularly neuroblastoma and glioblastoma cells. For instance, lethal concentrations (LC50) were found to be significantly lower compared to existing chemotherapeutic agents, suggesting its potential as an effective treatment option .

Neuroprotective Effects

Preliminary studies suggest that the compound may possess neuroprotective properties. It has been investigated for its ability to mitigate neurodegeneration in cellular models, although further research is needed to elucidate the underlying mechanisms.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Neuroprotective | Mitigation of neurodegeneration | |

| Enzyme Inhibition | Modulation of metabolic pathways |

Case Study: Anticancer Efficacy

A study evaluating the efficacy of this compound in glioblastoma demonstrated significant cytotoxic effects. The compound was tested against several glioblastoma cell lines, showing an LC50 value of approximately 200 nM, which is substantially lower than traditional chemotherapeutics . This suggests a promising avenue for further development as a novel anticancer agent.

Q & A

Q. What are the common synthetic routes for preparing N-(1-methoxypropan-2-yl)-1-methylpyrrolidin-3-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer: The compound can be synthesized via nucleophilic addition of amines to carbonyl precursors or reductive amination. Key steps include:

- Alkylation : Reacting 1-methylpyrrolidin-3-amine with a methoxypropan-2-yl halide under basic conditions (e.g., K₂CO₃ in DMF) .

- Reductive Amination : Using ketones or aldehydes with NaBH₃CN or H₂/Pd-C to reduce intermediates .

- Optimization : Control temperature (40–60°C), pH (neutral to slightly basic), and solvent polarity (DMF or acetonitrile) to minimize side reactions. Purification via column chromatography or recrystallization improves yield .

Q. How can structural characterization of this compound be effectively performed using spectroscopic techniques?

- Methodological Answer: Use a combination of:

- ¹H/¹³C NMR : Assign peaks for the methoxy group (δ 3.2–3.4 ppm for OCH₃), pyrrolidine ring protons (δ 2.5–3.0 ppm), and methyl groups (δ 1.0–1.5 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 201.18) .

- Infrared Spectroscopy (IR) : Identify N-H stretches (~3300 cm⁻¹) and C-O bonds (~1100 cm⁻¹) .

Advanced Research Questions

Q. What computational chemistry approaches are suitable for predicting the reactivity and interaction mechanisms of this compound with biological targets?

- Methodological Answer:

- Density Functional Theory (DFT) : Model electron distribution to predict nucleophilic/electrophilic sites. For example, the methoxy group’s electron-donating effects can stabilize charge-transfer interactions .

- Molecular Dynamics (MD) Simulations : Study binding kinetics with neurotransmitter receptors (e.g., serotonin or dopamine receptors) by simulating ligand-receptor docking .

- QSAR Modeling : Corrogate structural features (e.g., logP, polar surface area) with experimental bioactivity data to design analogs .

Q. How can contradictory data regarding the stereochemical outcomes in the synthesis of this compound be resolved using advanced analytical methods?

- Methodological Answer:

- Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., amylose-based columns) to quantify stereoisomer ratios .

- X-ray Crystallography : Determine absolute configuration via single-crystal analysis (e.g., using SHELXL for refinement) .

- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions to validate stereochemistry .

Q. What experimental strategies can elucidate the metabolic stability and degradation pathways of this compound in pharmacokinetic studies?

- Methodological Answer:

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor metabolites via LC-MS/MS. Key degradation pathways include oxidative N-demethylation or O-demethylation .

- Isotope Labeling : Use ¹⁴C-labeled compound to trace metabolic products in urine or plasma .

- Stability Studies : Assess pH-dependent hydrolysis (e.g., in simulated gastric fluid) to identify labile functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.